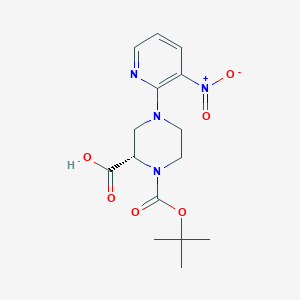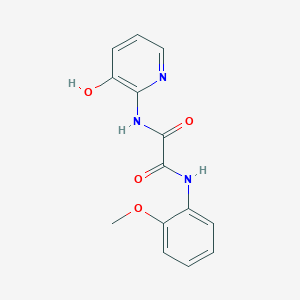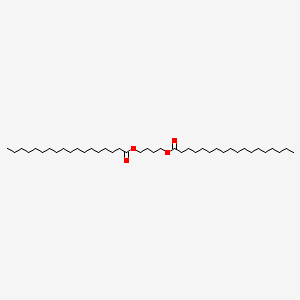
Tetramethylene distearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylene distearate, also known by its IUPAC name 4-octadecanoyloxybutyl octadecanoate, is a chemical compound with the molecular formula C₄₀H₇₈O₄ and a molecular weight of 623.04 g/mol . It is an ester derived from octadecanoic acid (stearic acid) and 1,4-butanediol. This compound is primarily used in industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylene distearate is synthesized through the esterification reaction between stearic acid and 1,4-butanediol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Tetramethylene distearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield stearic acid and 1,4-butanediol.
Oxidation: Under oxidative conditions, the ester bonds in this compound can be cleaved to form carboxylic acids and other oxidation products.
Reduction: Although less common, reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Hydrolysis: Stearic acid and 1,4-butanediol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols.
科学的研究の応用
Tetramethylene distearate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the formulation of biocompatible materials and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
作用機序
The mechanism of action of tetramethylene distearate primarily involves its role as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biodegradability and biocompatibility. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or material science .
類似化合物との比較
Tetramethylene dipalmitate: Similar structure but derived from palmitic acid instead of stearic acid.
Tetramethylene dioleate: Derived from oleic acid, featuring unsaturated fatty acid chains.
Tetramethylene dibehenate: Derived from behenic acid, featuring longer fatty acid chains.
Uniqueness: Tetramethylene distearate is unique due to its specific fatty acid composition (stearic acid) and its applications in various fields. Its biocompatibility and biodegradability make it particularly valuable in medical and biological research .
特性
CAS番号 |
33587-21-2 |
|---|---|
分子式 |
C40H78O4 |
分子量 |
623.0 g/mol |
IUPAC名 |
4-octadecanoyloxybutyl octadecanoate |
InChI |
InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39(41)43-37-33-34-38-44-40(42)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChIキー |
SCSIKTWVGSGLCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)
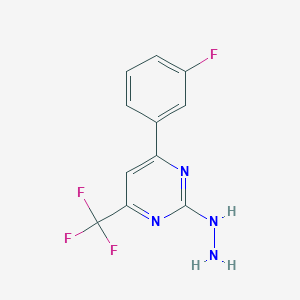
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)



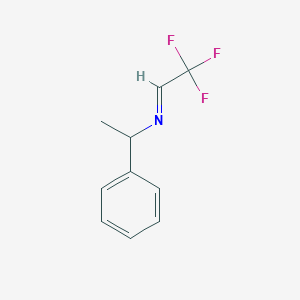
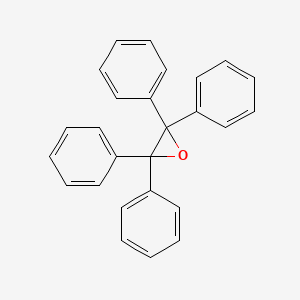
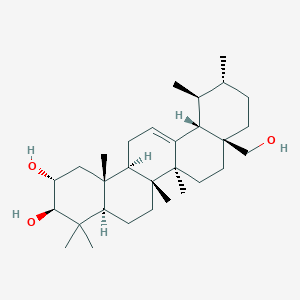
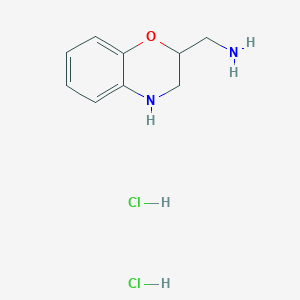
![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)

